molecular formula C17H14FN3O B5663536 N-(1-benzyl-1H-pyrazol-5-yl)-4-fluorobenzamide

N-(1-benzyl-1H-pyrazol-5-yl)-4-fluorobenzamide

Cat. No. B5663536
M. Wt: 295.31 g/mol
InChI Key: NYETWABWVBQAIA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorine-containing pyrazoles and related compounds involves various strategies to incorporate the fluorine atom and the pyrazole moiety into the benzamide structure. One approach involves the condensation of substituted 2-hydroxybenzoyl compounds with pyrazolones, yielding compounds with promising antibacterial activities (Gadakh et al., 2010). Another method focuses on reacting pyrazole with various substituted acetamides, leading to compounds with significant anti-inflammatory activity (Sunder & Maleraju, 2013).

Molecular Structure Analysis

The molecular structure and vibrational frequencies of related compounds, such as 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone, have been investigated to understand the stability and reactivity of the fluorobenzamide moiety. Studies have shown that the fluorine atom's electronegativity significantly influences the compound's reactivity, particularly at the carbonyl group (Mary et al., 2015).

Chemical Reactions and Properties

Research on fluorine-containing pyrazoles and pyrazolyl benzo[d]oxazoles reveals that these compounds exhibit varied chemical reactivity, including antibacterial and antifungal activities. The presence of fluorine enhances the antimicrobial efficacy of these compounds, with specific derivatives showing high activity against bacteria and fungi (Gadakh et al., 2010).

Physical Properties Analysis

The physical properties, such as solubility and stability, of fluorobenzamides depend on the substitution pattern on the benzoyl and pyrazole rings. The introduction of fluorine atoms often increases the compound's lipophilicity, affecting its solubility and pharmacokinetic profile (Desai et al., 2013).

Chemical Properties Analysis

The chemical properties of N-(1-benzyl-1H-pyrazol-5-yl)-4-fluorobenzamide analogs, including their reactivity and interaction with biological targets, have been explored through various studies. For instance, the introduction of fluorine atoms has been shown to enhance the antimicrobial activity of benzamides, indicating that such modifications could be beneficial in designing new therapeutic agents (Desai et al., 2013).

properties

IUPAC Name

N-(2-benzylpyrazol-3-yl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O/c18-15-8-6-14(7-9-15)17(22)20-16-10-11-19-21(16)12-13-4-2-1-3-5-13/h1-11H,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYETWABWVBQAIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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